molecular formula C16H18N2O B13024758 (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone

(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13024758
M. Wt: 254.33 g/mol
InChI Key: LUDXVEHEVKGDDL-UHFFFAOYSA-N
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Description

(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone: is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl(methyl)amino group attached to a pyridine ring, which is further substituted with a phenylmethanone group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Ethyl(methyl)amino Group: This step involves the alkylation of the pyridine ring using ethyl and methyl amines under controlled conditions.

    Attachment of the Phenylmethanone Group: The final step involves the Friedel-Crafts acylation reaction to introduce the phenylmethanone group onto the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpyridin-3-yl)(phenyl)methanone: Lacks the ethyl(methyl)amino group, making it less versatile in certain reactions.

    (6-(Methylamino)-4-methylpyridin-3-yl)(phenyl)methanone: Contains only a methylamino group, which may result in different reactivity and biological activity.

Uniqueness

The presence of both ethyl and methyl groups in (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone enhances its chemical reactivity and potential biological activity, making it a unique and valuable compound for various research applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

[6-[ethyl(methyl)amino]-4-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C16H18N2O/c1-4-18(3)15-10-12(2)14(11-17-15)16(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3

InChI Key

LUDXVEHEVKGDDL-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(C(=C1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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